

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride

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Compound of Interest

Compound Name: 4-(tert-Butyl)picolinic acid hydrochloride

Cat. No.: B3092905

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Abstract: This technical guide provides a comprehensive overview of **4-(tert-Butyl)picolinic acid hydrochloride**, a key building block in medicinal chemistry and materials science. This document details its chemical identity, including its definitive CAS number, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its significant applications, particularly in the development of novel therapeutics such as TRPC6 inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its synthesis and application.

Core Compound Identification and Properties

Chemical Identity

4-(tert-Butyl)picolinic acid hydrochloride is a substituted pyridine carboxylic acid derivative. The presence of the bulky tert-butyl group at the 4-position of the pyridine ring significantly influences its electronic and steric properties, making it a valuable synthon for creating molecules with specific conformational constraints.

- Chemical Name: **4-(tert-Butyl)picolinic acid hydrochloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride, 4-(1,1-dimethylethyl)-2-Pyridinecarboxylic acid hydrochloride[\[1\]](#)[\[4\]](#)
- CAS Number: 123811-75-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Molecular Formula: C₁₀H₁₄CINO₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 215.68 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological screening and formulation studies.

Property	Value	Source
Physical Form	Solid	[1]
Purity	≥95% - 97%	[1] [2]
Storage Temperature	2-8°C, Inert atmosphere	[1]
Molecular Weight (Free Base)	179.22 g/mol	[6]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. **4-(tert-Butyl)picolinic acid hydrochloride** is classified with the following hazard statements:

- GHS Pictogram: GHS07 (Exclamation mark)[\[1\]](#)
- Signal Word: Warning[\[1\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[\[1\]](#)

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Manufacturing

The synthesis of **4-(tert-Butyl)picolinic acid hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially scalable approach begins with a readily available starting material, 4-tert-butylpyridine.

Synthetic Pathway Overview

The overall transformation involves the introduction of a carboxylic acid group at the 2-position of the pyridine ring. A logical and efficient pathway proceeds through a cyano-intermediate, which is then hydrolyzed.



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Caption: Synthetic pathway for **4-(tert-Butyl)picolinic acid hydrochloride**.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for pyridine functionalization.[7][8][9][10]

Part 1: Synthesis of 4-tert-Butyl-2-cyanopyridine

- **N-Oxide Formation:** Dissolve 4-tert-butylpyridine in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. The reaction is typically stirred overnight, allowing it to warm to room temperature.
 - **Causality:** The N-oxide formation activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. This is a crucial step for regioselective functionalization.
- **Cyanation:** To the solution of 4-tert-butylpyridine-N-oxide, add benzoyl chloride followed by dropwise addition of trimethylsilyl cyanide (TMSCN) at 0°C.

- Causality: This is a variation of the Reissert-Henze reaction. The benzoyl chloride activates the N-oxide, and TMSCN serves as a safe and effective cyanide source to introduce the cyano group at the 2-position.[7]
- Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- Self-Validation: The purity of 4-tert-butyl-2-cyanopyridine should be confirmed by ^1H NMR and GC-MS to ensure complete conversion and removal of starting material before proceeding.

Part 2: Hydrolysis to 4-(tert-Butyl)picolinic Acid

- Hydrolysis Reaction: Suspend the purified 4-tert-butyl-2-cyanopyridine in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide. Heat the mixture to reflux (typically $>100^\circ\text{C}$) for several hours until TLC or HPLC analysis indicates the complete disappearance of the starting nitrile.[8][9]
- Causality: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group first to an amide intermediate (4-tert-butylpicolinamide) and then to the corresponding carboxylic acid.[8][10]
- Isolation: After cooling, adjust the pH of the reaction mixture to the isoelectric point of the amino acid (typically pH 3-4) using a strong base (if acid hydrolysis was used) or acid (if base hydrolysis was used). The product will precipitate out of the solution.
- Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
- Self-Validation: The identity and purity of the free base, 4-(tert-Butyl)picolinic acid, should be confirmed by melting point determination, ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 3: Formation of the Hydrochloride Salt

- Salt Formation: Dissolve the purified 4-(tert-Butyl)picolinic acid in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
- Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[11][12]
- Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry thoroughly under vacuum to yield the final product.
 - Self-Validation: The final product should be characterized by elemental analysis to confirm the correct stoichiometry of the salt. A melting point determination will also show a distinct value compared to the free base.

Applications in Drug Discovery and Research

4-(tert-Butyl)picolinic acid and its hydrochloride salt are not just laboratory curiosities; they are pivotal building blocks in the synthesis of complex, biologically active molecules.

Role as a Key Building Block

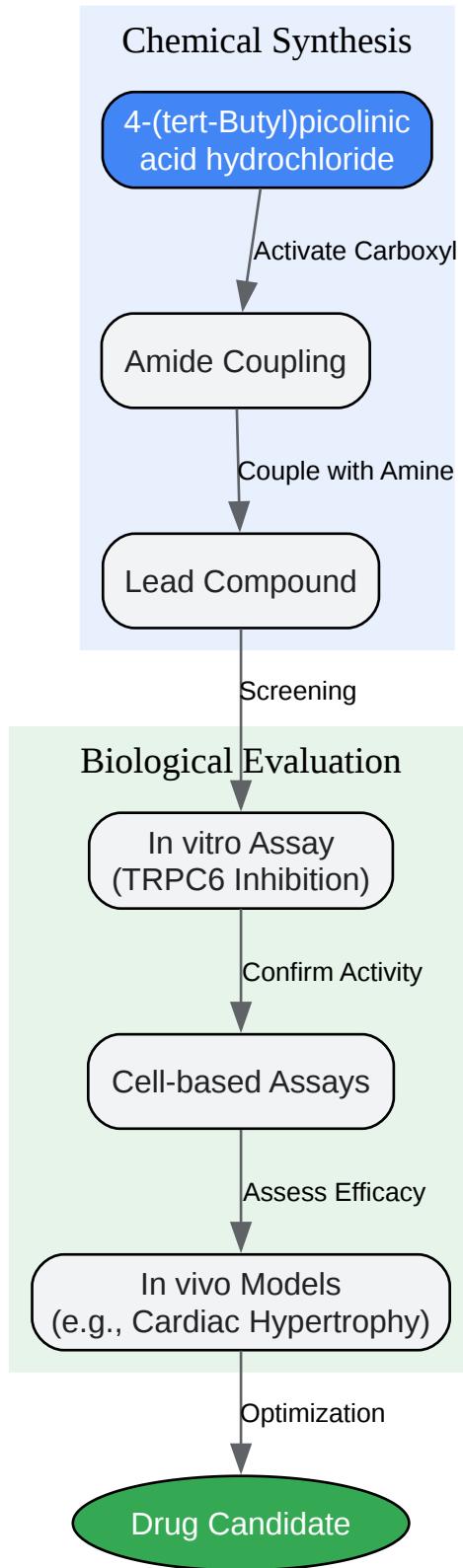
The structural motif of picolinic acid is present in numerous natural products and pharmaceuticals.[13] The tert-butyl group provides steric bulk, which can be exploited to enhance binding selectivity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Inhibitors of TRPC6 Channels

A significant application of this compound is in the development of inhibitors for the Transient Receptor Potential C6 (TRPC6) ion channel.[14]

- Mechanism of Action: TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes. Overactivity of TRPC6 has been linked to cardiac hypertrophy, kidney diseases, and certain types of cancer.[14]
- Therapeutic Potential: Small molecule inhibitors that can block this channel are of great interest. The 4-(tert-butyl)picolinic acid moiety has been incorporated into potent and selective TRPC6 inhibitors. The pyridine nitrogen and the carboxylic acid group can act as

key hydrogen bonding partners with the receptor, while the tert-butyl group can occupy a specific hydrophobic pocket, thereby enhancing binding affinity and selectivity.[13]



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Caption: Workflow from building block to potential drug candidate.

Quality Control and Analytical Procedures

To ensure the reliability and reproducibility of research, rigorous quality control of **4-(tert-Butyl)picolinic acid hydrochloride** is essential.

Identity Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are primary techniques. The ^1H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.3 ppm) and distinct aromatic protons on the pyridine ring.
- Mass Spectrometry (MS): Provides the molecular weight of the cation (180.1 Da for $[\text{C}_{10}\text{H}_{14}\text{NO}_2]^+$), confirming the molecular formula.

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining purity. The area percentage of the main peak corresponds to the purity of the sample.
- Elemental Analysis: Provides the percentage composition of C, H, Cl, and N, which must match the theoretical values for $\text{C}_{10}\text{H}_{14}\text{ClNO}_2$. This is the definitive test for the correct composition of the hydrochloride salt.

Conclusion

4-(tert-Butyl)picolinic acid hydrochloride (CAS No. 123811-75-6) is a versatile and valuable building block for the scientific research community. Its well-defined structure and properties, coupled with established synthetic routes, make it an accessible tool for chemists. Its demonstrated utility in the development of targeted therapeutics, such as TRPC6 inhibitors, highlights its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical knowledge required for its synthesis, analysis, and application, empowering researchers to leverage this compound in their scientific endeavors.

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